molecular formula C21H25N3O4S B2762823 NMDI14

NMDI14

Cat. No.: B2762823
M. Wt: 415.5 g/mol
InChI Key: QRLPSNLBUMVXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NMDI14 involves multiple steps, starting with the preparation of the quinoxaline derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

NMDI14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted thiophene derivatives .

Scientific Research Applications

NMDI14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the NMD pathway and its role in gene expression regulation.

    Biology: Employed in research to understand the molecular mechanisms of NMD and its impact on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in genetic disorders caused by nonsense mutations, such as cystic fibrosis and thalassemia.

    Industry: Utilized in the development of novel therapeutic agents targeting the NMD pathway .

Mechanism of Action

NMDI14 exerts its effects by targeting the SMG7 protein, a key component of the NMD mechanism. By disrupting the SMG7–UPF1 complex, this compound inhibits the NMD pathway, leading to the stabilization of mRNAs that contain premature termination codons. This results in the restoration of full-length proteins, which can have therapeutic benefits in genetic disorders caused by nonsense mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high potency and specificity in inhibiting the NMD pathway. Its ability to restore full-length proteins in cells with nonsense mutations makes it a promising candidate for therapeutic applications. Additionally, this compound has shown minimal toxicity in cell-based assays, further highlighting its potential as a safe and effective NMD inhibitor .

Properties

IUPAC Name

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLPSNLBUMVXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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